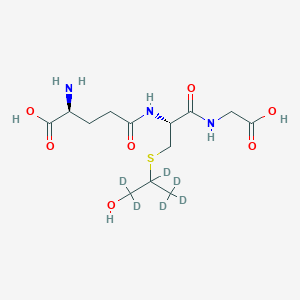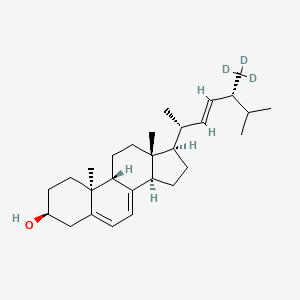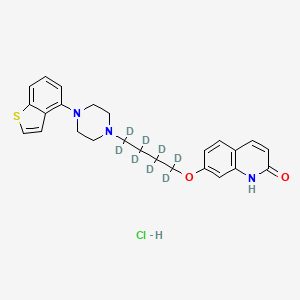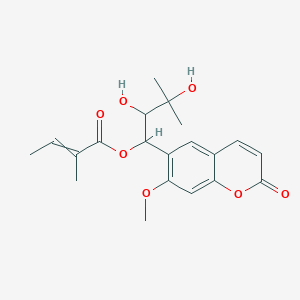
S-(1-Methyl-2-hydroxyethyl)glutathione-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(1-Methyl-2-hydroxyethyl)glutathione-d6: is a deuterated derivative of S-(1-Methyl-2-hydroxyethyl)glutathione. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C13H17D6N3O7S, and it has a molecular weight of 371.44 .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for S-(1-Methyl-2-hydroxyethyl)glutathione-d6 are also not well-documented. Typically, such compounds are produced in specialized laboratories with the capability to handle isotopic labeling and purification processes. The production would involve stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
科学的研究の応用
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is primarily used in proteomics research. Its applications include:
Chemistry: Used as a standard or reference compound in mass spectrometry to study the behavior of glutathione derivatives.
Biology: Employed in studies of cellular redox states and oxidative stress.
Medicine: Investigated for its potential role in detoxification processes and as a biomarker for certain diseases.
Industry: Utilized in the development of pharmaceuticals and other biochemical products.
作用機序
The mechanism of action of S-(1-Methyl-2-hydroxyethyl)glutathione-d6 involves its interaction with cellular thiol groups. It can act as an antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The molecular targets and pathways involved include glutathione-dependent enzymes and redox signaling pathways.
類似化合物との比較
Similar Compounds
S-(1-Methyl-2-hydroxyethyl)glutathione: The non-deuterated parent compound.
Glutathione: A tripeptide involved in cellular detoxification.
N-Acetylcysteine: A precursor to glutathione with antioxidant properties.
Uniqueness
S-(1-Methyl-2-hydroxyethyl)glutathione-d6 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts, providing valuable insights into metabolic pathways and reaction mechanisms.
特性
分子式 |
C13H23N3O7S |
|---|---|
分子量 |
371.44 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23N3O7S/c1-7(5-17)24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D |
InChIキー |
QFCICQXODPSLQK-DWEFYRJXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
正規SMILES |
CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)




